molecular formula C8H10N2O B1273664 2-Amino-4-methylbenzamide CAS No. 39549-79-6

2-Amino-4-methylbenzamide

Cat. No.: B1273664
CAS No.: 39549-79-6
M. Wt: 150.18 g/mol
InChI Key: RUHKZVAPXHIWJH-UHFFFAOYSA-N
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Description

2-Amino-4-methylbenzamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Stability Studies

Research on related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has focused on their thermal stability. Studies have used dynamic DSC curves to obtain data like activation energy, initial decomposition temperature, and heat release for thermal decomposition, predicting thermal stability parameters like TMRad and SADT (Cong & Cheng, 2021).

Anticonvulsant Activity

A series of 4-aminobenzamides, including variants of 2-Amino-4-methylbenzamide, have been synthesized and evaluated for their anticonvulsant effects. These compounds were tested against seizures in mice, showing varying degrees of efficacy and potency, contributing to the understanding of anticonvulsant drug development (Clark et al., 1984).

Environmental Applications

Studies have also focused on environmental applications, such as the removal of Ni(II) from aqueous solutions using compounds derived from this compound. These compounds, impregnated into matrices like hydrous zirconium oxide, have shown high removal efficiency, demonstrating potential for water treatment and environmental remediation (Rahman & Nasir, 2019).

Antimicrobial Studies

Mannich bases incorporating pharmacophores like 2-methylbenzamide have been synthesized and studied for their antimicrobial action. These compounds have shown potential against various pathogens, contributing to the search for new antimicrobial agents (Joshi, Manikpuri, & Khare, 2009).

Cancer Treatment Research

In cancer research, compounds like this compound have been used to develop novel inhibitors targeting specific proteins involved in cancer progression. For instance, the development of kinesin spindle protein inhibitors, which can induce cellular death in cancer cells, has utilized similar compounds (Theoclitou et al., 2011).

Material Science

In material science, the synthesis of novel aromatic polyimides using compounds like this compound has been explored. These polyimides have potential applications in various fields due to their solubility and thermal stability (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Safety and Hazards

While specific safety data for 2-Amino-4-methylbenzamide was not found, benzamides can be harmful if swallowed, in contact with skin, or if inhaled . They can also cause serious eye damage . Therefore, it’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-methylbenzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Biochemical Pathways

The compound affects the gene expression pathway by inhibiting HDACs . This results in increased acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression . The specific genes affected would depend on the cell type and the presence of other regulatory factors.

Result of Action

The result of the action of this compound is an increase in the expression of certain genes, including the FXN gene in Friedreich’s Ataxia neuronal cells . This could potentially lead to increased production of the frataxin protein, which is deficient in individuals with Friedreich’s Ataxia .

Properties

IUPAC Name

2-amino-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHKZVAPXHIWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384257
Record name 2-amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39549-79-6
Record name 2-amino-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure described in Step 3 of Intermediate-1 using 4-methyl-2-nitrobenzamide (1.60 g, 8.88 mmol), iron powder (2.97 g, 53.33 mmol), and NH4Cl (2.85 g, 53.33 mmol) in EtOH (8 mL) and water (2 mL) to afford 1.2 g of the title product. 1H NMR (300 MHz, DMSO-d6): δ 7.62 (br s, 1H), 7.42 (d, J=7.8 Hz, 1H), 6.93 (br s, 1H), 6.53 (s, 2H), 6.46 (s, 1H), 6.29 (d, J=7.8 Hz, 1H), 2.15 (s, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.97 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-amino-4-methylbenzonitrile (10 g, 75.7 mmol) was dissolved in ethanol, added with potassium hydroxide (21.2 g, 378 mmol), followed by refluxing for 8 hours. The reaction mixture was cooled to room temperature, concentrated under reduced pressure, and dissolved in ethyl acetate. The organic layer formed was washed with a saturated aqueous solution of sodium bicarbonate and brine. The obtained organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and recrystallized from ethanol to obtain the title compound (4.9 g, 43%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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